2-cyclopentyl-4,5,6,7-tetrahydro-2H-indazol-7-amine
Description
Properties
IUPAC Name |
2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c13-11-7-3-4-9-8-15(14-12(9)11)10-5-1-2-6-10/h8,10-11H,1-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHBZNOWZZEHFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C3CCCC(C3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indazole derivatives, which include this compound, have been found to interact with a variety of targets, includingCHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk . These targets play a crucial role in cellular processes such as cell cycle regulation and volume regulation.
Mode of Action
Indazole derivatives are known to inhibit, regulate, and/or modulate their targets, leading to changes in the cellular processes they control.
Biochemical Analysis
Biochemical Properties
2-Cyclopentyl-4,5,6,7-tetrahydro-2H-indazol-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic activity. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and modulation of protein-protein interactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in cell growth and differentiation, thereby impacting cellular proliferation and apoptosis. Additionally, it can alter metabolic fluxes within the cell, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under specific conditions, with minimal degradation over time. Prolonged exposure can lead to changes in its efficacy and potential degradation products that may have different biological activities. Long-term studies in vitro and in vivo have also indicated that this compound can have sustained effects on cellular processes, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Biological Activity
2-Cyclopentyl-4,5,6,7-tetrahydro-2H-indazol-7-amine (CAS No. 1461705-82-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 205.3 g/mol. Its structure features a tetrahydroindazole core that is known for various biological activities.
Research indicates that compounds similar to this compound exhibit activity through several mechanisms:
- Inhibition of Kinases : Similar compounds have demonstrated inhibitory effects on various kinases such as GSK-3β and ROCK-1. These kinases are involved in signaling pathways related to inflammation and cell survival .
- Anti-inflammatory Properties : The compound's structural analogs have shown potential in reducing pro-inflammatory cytokines and nitric oxide production in cell models .
2. Pharmacological Studies
A summary of key findings from recent studies is presented in the following table:
Case Study 1: Anti-inflammatory Effects
In a study assessing the anti-inflammatory properties of related compounds, it was found that treatment with these indazole derivatives led to a significant decrease in inflammatory markers in murine models. The results suggested that these compounds could serve as potential therapeutic agents for conditions characterized by chronic inflammation .
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of indazole derivatives showed that they could mitigate neurodegeneration by inhibiting pathways involved in cell death. The compounds reduced tau hyperphosphorylation and improved cell viability in neuronal cultures exposed to toxic stimuli .
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Uses
The compound is being investigated for its potential as a therapeutic agent in treating various diseases. Its structure suggests activity against specific biological targets, making it a candidate for drug development. Preliminary studies indicate that it may exhibit anti-cancer properties due to its ability to interact with cellular pathways involved in tumor growth and apoptosis. For instance, compounds similar to 2-cyclopentyl-4,5,6,7-tetrahydro-2H-indazol-7-amine have shown efficacy against HepG2 cells, a liver cancer cell line .
Mechanism of Action
Research indicates that the compound may modulate apoptotic pathways by influencing protein expressions related to endoplasmic reticulum stress and apoptosis . This suggests that it could be developed into a drug targeting cancer cells while minimizing toxicity to normal tissues.
Materials Science
Nanotechnology Applications
The compound's unique chemical structure allows it to be utilized in the synthesis of nanoparticles for biomedical applications. Its incorporation into nanocarriers can enhance drug delivery systems by improving the stability and bioavailability of therapeutic agents. The interactions between the compound and various materials can lead to the formation of metal-polyphenol networks, which are essential for developing multifunctional nanoparticles .
Surface Modification
In materials science, this compound can be employed in surface modification techniques for biosensing and bioimaging applications. Its ability to form stable complexes with metal ions can be exploited to create advanced materials with tailored properties for specific applications in diagnostics and therapeutics .
Case Study 1: Anticancer Activity
A study focusing on compounds structurally related to this compound demonstrated significant cytotoxic effects against various cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The mechanism involved the induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins .
Case Study 2: Drug Delivery Systems
Research has highlighted the use of this compound in developing nanoparticle systems for targeted drug delivery. By modifying the surface chemistry of nanoparticles with this compound derivatives, researchers were able to enhance cellular uptake and therapeutic efficacy of loaded drugs while reducing side effects .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The table below summarizes key structural analogs and their properties:
Physicochemical Properties
- Lipophilicity : The cyclopentyl derivative is expected to exhibit higher logP values compared to isopropyl (C₈H₁₅N₃) and methyl (C₇H₁₁N₃) analogs due to its larger aliphatic ring. The trifluoroethyl analog (C₉H₁₂F₃N₃) balances lipophilicity with polarity from fluorine atoms .
- Solubility : Smaller substituents (methyl, isopropyl) likely improve aqueous solubility, whereas the cyclopentyl and trifluoroethyl groups may reduce it.
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 2-cyclopentyl-4,5,6,7-tetrahydro-2H-indazol-7-amine typically involves:
- Construction of the indazole core with appropriate substitution.
- Introduction of the cyclopentyl group at the 2-position.
- Partial hydrogenation of the aromatic indazole ring to tetrahydroindazole.
- Functionalization of the 7-position to introduce the amino group.
This strategy is supported by literature on related indazole derivatives and tetrahydroindazole syntheses, as well as patented processes involving similar bicyclic amine frameworks.
Preparation of the Indazole Core and Cyclopentyl Substitution
A reliable approach to prepare the indazole nucleus substituted with cyclopentyl at the nitrogen involves:
Bromination and N-arylation: Starting from 2-methylbenzoic acid, bromination with dibromomantine and sulfuric acid yields 5-bromo-2-methylbenzoic acid, which undergoes nitration and esterification to provide intermediates suitable for cyclization to indazole derivatives.
Cyclization to Indazole: Treatment of methyl 3-amino-5-bromo-2-methylbenzoate with potassium nitrite in acetic acid at room temperature affords methyl 6-bromo-1H-indazole-4-carboxylate, establishing the indazole core.
Copper-Catalyzed Cyclopentylation: The 6-bromo-indazole derivative is coupled with cyclopentylboronic acid using copper(II) acetate and pyridine in 1,2-dichloroethane under reflux to yield methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate, effectively introducing the cyclopentyl substituent at the nitrogen.
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Bromination | Dibromomantine, conc. H2SO4, RT, 3 h | 5-bromo-2-methylbenzoic acid |
| 2 | Nitration | KNO3, conc. H2SO4, −10 to 0 °C, 1 h | 5-bromo-3-nitro-2-methylbenzoic acid |
| 3 | Esterification | Methanol, catalytic conc. H2SO4, reflux | 5-bromo-2-methyl-3-nitrobenzoate |
| 4 | Reduction | Zinc powder, saturated NH4Cl, methanol, RT, 1.5 h | Methyl 3-amino-5-bromo-2-methylbenzoate |
| 5 | Cyclization | Potassium nitrite, acetic acid, RT, 4 h | Methyl 6-bromo-1H-indazole-4-carboxylate |
| 6 | Copper-catalyzed coupling | Cyclopentylboronic acid, Cu(OAc)2, pyridine, DCE, 70°C, 18 h | Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate |
Partial Hydrogenation to Tetrahydroindazole
The aromatic indazole ring is partially hydrogenated to the tetrahydro derivative:
Catalytic Hydrogenation: The indole or indazole intermediate can be reduced using 5% palladium on carbon (Pd/C) under hydrogen atmosphere or by hydride sources such as triethylsilane or borane in the presence of acids like trifluoroacetic acid to yield the tetrahydroindazole ring system.
This step selectively saturates the 4,5,6,7-positions of the indazole ring, preserving the aromaticity of the remaining ring system.
| Catalyst/Reducing Agent | Conditions | Outcome |
|---|---|---|
| 5% Pd/C + H2 | Ethanol or ethyl acetate, RT | Partial hydrogenation to tetrahydroindazole |
| Triethylsilane + TFA | Organic solvent, RT | Hydride reduction to tetrahydroindazole |
| Borane + TFA | Organic solvent, RT | Hydride reduction to tetrahydroindazole |
Introduction of the 7-Amino Group
Functionalization at the 7-position to introduce the amine group involves:
Nitration and Reduction: Nitration at the 7-position (or corresponding position in the tetrahydro derivative) followed by reduction of the nitro group to an amine using zinc in ammonium chloride or catalytic hydrogenation.
Alternative Amination: Coupling of the tetrahydroindazole intermediate with appropriate electrophiles (such as chloroacetamide or chloroacetonitrile) followed by reduction of nitrile or amide intermediates to amines using borane or lithium aluminum hydride.
| Step | Reagents/Conditions | Resulting Functional Group |
|---|---|---|
| Nitration | Conc. H2SO4, KNO3, low temperature | Nitro group at 7-position |
| Reduction | Zinc powder, NH4Cl, methanol or catalytic H2/Pd | Conversion of NO2 to NH2 |
| Coupling + Reduction | Chloroacetamide or chloroacetonitrile, base, DMF/DMSO; then borane or LiAlH4 | Formation of 7-amino substituent |
Representative Detailed Procedure (Literature-Based)
A typical synthetic sequence adapted from the literature and patents for related compounds is:
Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate: Via copper-catalyzed cross-coupling of methyl 6-bromo-1H-indazole-4-carboxylate with cyclopentylboronic acid.
Hydrolysis: Conversion of the methyl ester to the corresponding acid by reflux with lithium hydroxide in methanol.
Reduction: Catalytic hydrogenation of the indazole ring over Pd/C under hydrogen atmosphere to yield the tetrahydroindazole intermediate.
Nitration and Reduction: Nitration at the 7-position followed by reduction to the amine using zinc and ammonium chloride or catalytic hydrogenation.
Purification: Flash chromatography or recrystallization to isolate pure this compound.
Summary Table of Key Reagents and Conditions
| Synthetic Step | Reagents/Conditions | Purpose/Transformation |
|---|---|---|
| Bromination | Dibromomantine, conc. H2SO4, RT | Introduction of bromine substituent |
| Nitration | KNO3, conc. H2SO4, −10 to 0 °C | Installation of nitro group |
| Esterification | Methanol, conc. H2SO4, reflux | Formation of methyl ester |
| Reduction (NO2 to NH2) | Zinc powder, NH4Cl, methanol or catalytic H2/Pd | Conversion of nitro to amine |
| Copper-catalyzed coupling | Cyclopentylboronic acid, Cu(OAc)2, pyridine, DCE, reflux | Introduction of cyclopentyl substituent |
| Partial hydrogenation | 5% Pd/C, H2, ethanol or triethylsilane + TFA | Saturation of indazole ring to tetrahydro derivative |
| Amination via coupling | Chloroacetamide/chloroacetonitrile, base, DMF/DMSO; reduction | Formation of 7-amino group |
Research Findings and Advantages
The copper-catalyzed N-cyclopentylation method offers a mild and efficient route to introduce the cyclopentyl group, avoiding harsh alkylation conditions.
Partial hydrogenation using Pd/C or hydride sources selectively reduces the indazole ring, enabling access to tetrahydro derivatives without over-reduction or ring cleavage.
The nitration-reduction sequence for amine introduction is well-established and provides regioselective functionalization at the 7-position.
The overall synthetic route benefits from readily available starting materials, moderate reaction conditions, and scalable procedures, making it suitable for both research and potential industrial applications.
Q & A
Basic: What are the methodological considerations for synthesizing 2-cyclopentyl-4,5,6,7-tetrahydro-2H-indazol-7-amine?
Answer:
A multi-step synthesis approach is typically employed, starting with cyclopentyl-substituted precursors. Key steps include:
- Cyclization : Use of acid catalysts (e.g., acetic acid) to facilitate ring closure, as seen in analogous tetrahydrobenzothiazole syntheses .
- Amine Protection : Temporary protection of the amine group during reactive steps to avoid side reactions (e.g., Boc or Fmoc groups).
- Purification : Column chromatography or recrystallization (as in , where mp143–146°C was reported for a related compound) .
Validate intermediate structures via H NMR and LC-MS before proceeding to the final step.
Advanced: How can factorial design optimize reaction conditions for synthesizing this compound?
Answer:
Implement a 2 factorial design to systematically assess variables (e.g., temperature, solvent polarity, catalyst concentration). For example:
- Variables : Reaction temperature (60–100°C), solvent (THF vs. DMF), and catalyst loading (5–10 mol%).
- Response Metrics : Yield, purity (HPLC), and reaction time.
Statistical analysis (ANOVA) identifies dominant factors. highlights how such designs minimize experiments while capturing interactions between variables .
Advanced: How to resolve discrepancies in reported spectroscopic data (e.g., NMR shifts) across studies?
Answer:
- Cross-Validation : Compare data with computational predictions (DFT-based NMR simulations) to confirm assignments .
- Standardized Protocols : Ensure consistent solvent, concentration, and instrument calibration.
- Meta-Analysis : Aggregate data from multiple studies to identify outliers or systematic errors. ’s emphasis on data integrity tools (e.g., encrypted databases) ensures traceability .
Advanced: What computational methods predict the compound’s reactivity in catalytic systems?
Answer:
- Density Functional Theory (DFT) : Model transition states to predict regioselectivity in cyclization steps.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
notes that software like Gaussian or ORCA enables these simulations, reducing trial-and-error experimentation .
Basic: What characterization techniques confirm the compound’s structural integrity?
Answer:
- H/C NMR : Assign peaks using coupling constants and DEPT experiments.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight.
- X-ray Crystallography (if crystalline): Absolute configuration validation, as demonstrated in for related heterocycles .
Advanced: How to statistically analyze variations in reaction yields under different conditions?
Answer:
- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., pH and temperature).
- Regression Analysis : Quantify the impact of catalyst type or solvent polarity.
emphasizes these methods for optimizing chemical processes .
Basic: How does solvent polarity influence the cyclization step during synthesis?
Answer:
- Polar Aprotic Solvents (e.g., DMF): Enhance nucleophilicity, accelerating cyclization but risking side reactions.
- Low Polarity Solvents (e.g., toluene): Favor entropy-driven ring closure but may require higher temperatures.
Experimental testing via fractional factorial design () can identify optimal conditions .
Advanced: What strategies mitigate byproduct formation during amine functionalization?
Answer:
- Kinetic Control : Lower temperatures to favor the desired pathway over thermodynamically stable byproducts.
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield the amine during reactive steps.
’s synthesis of tetrahydrobenzothiazole derivatives employed similar protective strategies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
